molecular formula C8H10BrNO B13614632 (r)-4-(1-Aminoethyl)-2-bromophenol

(r)-4-(1-Aminoethyl)-2-bromophenol

Cat. No.: B13614632
M. Wt: 216.07 g/mol
InChI Key: JSYOICGOTJHSPH-RXMQYKEDSA-N
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Description

(R)-4-(1-Aminoethyl)-2-bromophenol is a chiral aromatic compound featuring a bromine substituent at the 2-position and a (1-aminoethyl) group at the 4-position of the phenol ring. Its molecular formula is C₈H₁₀BrNO, with a molecular weight of 216.08 g/mol (calculated). The bromine atom enhances electrophilic substitution reactivity, while the aminoethyl group introduces basicity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-2-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1

InChI Key

JSYOICGOTJHSPH-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)O)Br)N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)-2-bromophenol typically involves the asymmetric reduction of the corresponding ketone or imine precursor. One common method is the catalytic asymmetric hydrogenation of 2-bromo-4’-hydroxyacetophenone using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a chiral catalyst such as a rhodium or ruthenium complex .

Industrial Production Methods

In industrial settings, the production of ®-4-(1-Aminoethyl)-2-bromophenol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of heterogeneous catalysts in these reactors can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)-2-bromophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-4-(1-Aminoethyl)-2-bromophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as a ligand in the study of enzyme-substrate interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(1-Aminoethyl)-2-bromophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

(a) (R)-2-(1-Aminoethyl)phenol
  • Molecular Weight : ~137.18 g/mol (estimated).
  • Key Differences: The absence of bromine reduces molecular weight and alters electronic properties. Positional isomerism affects steric interactions and hydrogen-bonding patterns. No melting point (mp) or CAS data are provided in the evidence .
(b) 4-(2-Aminoethyl)morpholine
  • Structure: Morpholine ring with a 2-aminoethyl substituent.
  • Molecular Weight : 130.18 g/mol.
  • Physical Properties : Melting point = 24°C; density = 0.99 g/cm³.
  • Key Differences: The morpholine ring introduces polarity and rigidity compared to the phenolic ring. Classified as hazardous (Category 4-3-III), suggesting reactivity or toxicity concerns .
(c) 2-Aminoflubendazole Standard
  • Structure : Benzimidazole derivative with fluorine and methoxy groups.
  • Molecular Weight : 255.24 g/mol.
  • Physical Properties : High melting point (250–253°C), likely due to crystalline stability.
  • Key Differences: The benzimidazole core and fluorine substituent contrast sharply with the phenolic structure of the target compound. Used as a food analysis standard, indicating regulatory applications .

Halogenated Derivatives

Bromine in (R)-4-(1-Aminoethyl)-2-bromophenol increases molecular weight and polarizability compared to non-halogenated analogs. For example:

  • Chlorine Substitution : Replacing bromine with chlorine would reduce molecular weight (~172.62 g/mol for Cl analog) and alter lipophilicity.

Functional Group Variations

  • Aminoethyl vs. Morpholine Groups: The aminoethyl group in the target compound provides primary amine reactivity, whereas the morpholine ring in 4-(2-Aminoethyl)morpholine offers tertiary amine character and cyclic ether stability.
  • Phenol vs. Benzimidazole: The phenolic -OH group in the target compound is acidic (pKa ~10), while the benzimidazole in 2-Aminoflubendazole has aromatic nitrogen basicity (pKa ~5–6).

Data Table: Comparative Properties of Related Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents CAS RN Applications/Notes
This compound 216.08 (calc.) N/A 2-Br, 4-(R)-aminoethyl N/A Chiral synthesis (inferred)
(R)-2-(1-Aminoethyl)phenol ~137.18 (calc.) N/A 2-(R)-aminoethyl N/A Not specified
4-(2-Aminoethyl)morpholine 130.18 24 Morpholine, aminoethyl 2038-03-1 Hazardous, industrial synthesis
2-Aminoflubendazole 255.24 250–253 Benzimidazole, F, OCH₃ 82050-13-3 Food analysis standard

Research Findings and Limitations

  • Positional Effects: The 4-position aminoethyl group in the target compound may enhance steric accessibility compared to 2-position analogs, influencing receptor binding or catalytic activity.
  • Data Gaps: Critical parameters (e.g., solubility, stability, synthetic routes) for this compound are absent in the provided sources, necessitating further experimental validation.

Biological Activity

(R)-4-(1-Aminoethyl)-2-bromophenol is an organic compound notable for its potential biological activities, particularly in the fields of pharmaceuticals and biochemistry. This compound features a bromine atom attached to a phenolic ring and an aminoethyl group, which significantly influences its interactions with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cellular targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9_{9}H10_{10}BrN\O
  • Molecular Weight : Approximately 216.07 g/mol

The presence of the bromine atom enhances the compound's chemical reactivity and biological activity compared to its analogs. The aminoethyl group allows for hydrogen bonding and electrostatic interactions with various molecular targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors.
  • Halogen Bonding : The bromine atom facilitates unique interactions that can modulate enzyme or receptor activity.

These interactions lead to various biological effects, including potential therapeutic applications in cancer treatment and anti-inflammatory responses.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A2780 (ovarian cancer), and FaDu (head and neck cancer).
  • IC50 Values : The compound showed varying IC50 values across different cell lines, indicating its potential as an anticancer agent.
Cell LineIC50 Value (µM)Effect Observed
MCF-71.73Induced apoptosis
A27802.50Inhibited cell growth
FaDu1.50Reduced viability

Mechanistic Studies

Mechanistic studies have revealed that this compound acts as a dual inhibitor targeting topoisomerases I and II, which are crucial for DNA replication in cancer cells. Molecular docking studies indicate that it fits well into the active sites of these enzymes, potentially disrupting their function.

Case Studies

  • Case Study 1: Anticancer Activity
    • In a study examining the effects of various bromophenol derivatives, this compound was highlighted for its ability to induce apoptosis in MCF-7 cells through caspase activation and cell cycle arrest at the G2/M phase.
  • Case Study 2: Anti-inflammatory Properties
    • Another investigation focused on the compound's anti-inflammatory properties, where it selectively inhibited COX-2 over COX-1, suggesting potential applications in treating inflammatory diseases alongside its anticancer effects.

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